2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a benzylamino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azepane Sulfonyl Intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepane sulfonyl chloride intermediate.
Coupling with Phenyl Group: The azepane sulfonyl chloride intermediate is then reacted with a phenyl derivative under basic conditions to form the 4-(azepane-1-sulfonyl)phenyl intermediate.
Formation of the Oxazole Ring: The 4-(azepane-1-sulfonyl)phenyl intermediate undergoes cyclization with an appropriate amino acid derivative to form the oxazole ring.
Introduction of the Benzylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The azepane sulfonyl group may interact with enzymes or receptors, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. The oxazole ring provides rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks the benzylamino group, which may affect its biological activity and binding properties.
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Contains an amino group instead of a benzylamino group, which may alter its reactivity and interactions.
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both the benzylamino and azepane sulfonyl groups, which provide a combination of hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFGPCPSZPRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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